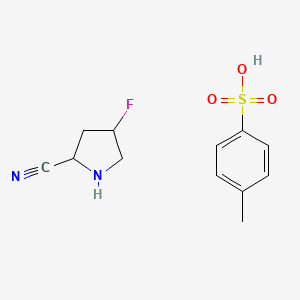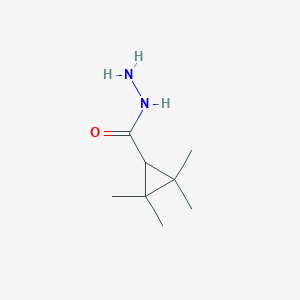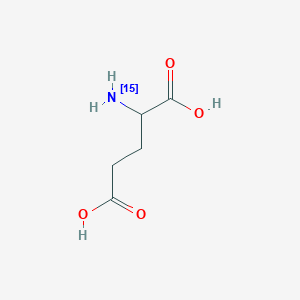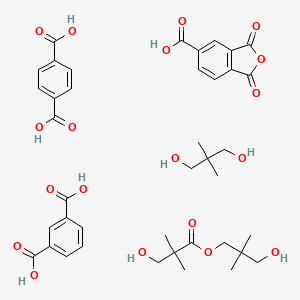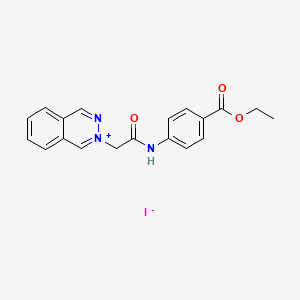
2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide: is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a diazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves multiple steps. One common method includes the Mannich-type addition of silyl ketene acetals to in situ generated N-acylphthalazinium chlorides. This reaction is catalyzed by a tert-leucine derived thiourea as a hydrogen-bond donor catalyst . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and toluene, which are distilled over benzophenone ketyl under nitrogen .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group.
Reduction: Reduction reactions can target the phthalazin-2-ium ring, potentially converting it to a dihydrophthalazine derivative.
Substitution: Substitution reactions can occur at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dihydrophthalazine derivatives.
Substitution: Products will vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of various bioactive molecules. Its unique structure allows for the creation of derivatives with potential pharmaceutical applications .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules .
Medicine: Its derivatives have shown activity against antibiotic-resistant strains of bacteria .
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability .
Mécanisme D'action
The mechanism of action for 2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide involves its interaction with specific molecular targets. The compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved often include the inhibition of key metabolic enzymes, leading to a disruption of cellular processes in target organisms.
Comparaison Avec Des Composés Similaires
- 2-(2-Oxo-2-(4-propionylanilino)ethyl)phthalazin-2-ium iodide
- Dihydrophthalazine derivatives
- Phthalazone derivatives
Uniqueness: What sets 2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide apart from similar compounds is its ethoxycarbonyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of complex bioactive molecules and materials with specialized functions .
Propriétés
Numéro CAS |
522629-53-4 |
|---|---|
Formule moléculaire |
C19H18IN3O3 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
ethyl 4-[(2-phthalazin-2-ium-2-ylacetyl)amino]benzoate;iodide |
InChI |
InChI=1S/C19H17N3O3.HI/c1-2-25-19(24)14-7-9-17(10-8-14)21-18(23)13-22-12-16-6-4-3-5-15(16)11-20-22;/h3-12H,2,13H2,1H3;1H |
Clé InChI |
ZEPMSRMNBVZSJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)
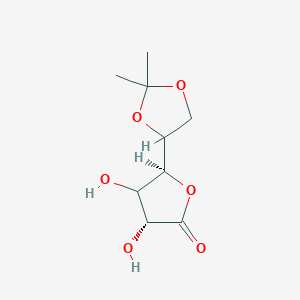


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
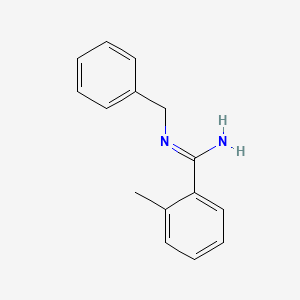
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
